Fkllshsllvtlashlp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hb 98 C114 is a novel hemoglobin-derived antimicrobial peptide. It is derived from the central part of the bovine hemoglobin alpha subunit, specifically comprising amino acids 98 to 114. This peptide has demonstrated significant antimicrobial activity against a broad spectrum of microorganisms, including bacteria and fungi .
Preparation Methods
The preparation of Hb 98 C114 involves the hydrolysis of bovine hemoglobin. The peptide is purified using a combination of cationic exchange and reversed-phase high-performance liquid chromatography. The sequence of the peptide is determined through mass spectrometry, ensuring its purity and accuracy .
Chemical Reactions Analysis
Hb 98 C114 undergoes various chemical reactions, primarily focusing on its antimicrobial properties. The peptide interacts with bacterial membranes, leading to membrane permeabilization and subsequent cell death. This interaction is sensitive to salt and divalent cation concentrations, which can affect the peptide’s efficacy .
Scientific Research Applications
Hb 98 C114 has a wide range of scientific research applications:
Chemistry: The peptide’s unique structure and properties make it a valuable tool for studying protein-peptide interactions and membrane dynamics.
Biology: Its antimicrobial activity is of particular interest in the study of host-pathogen interactions and the development of new antimicrobial agents.
Medicine: Hb 98 C114 holds potential as a therapeutic agent for treating bacterial and fungal infections, especially those resistant to conventional antibiotics.
Industry: The peptide can be used in the development of antimicrobial coatings and materials for medical devices and surfaces
Mechanism of Action
The antimicrobial activity of Hb 98 C114 is primarily due to its ability to disrupt bacterial membranes. The peptide binds to the bacterial membrane, causing permeabilization and leakage of cellular contents. This leads to cell death. The specific molecular targets and pathways involved in this process are still under investigation, but it is known that the peptide’s action is specific to bacterial membranes and does not affect mammalian cells .
Comparison with Similar Compounds
Hb 98 C114 is unique in its origin and structure compared to other antimicrobial peptides. Similar compounds include other hemoglobin-derived peptides, such as those derived from the hemoglobin alpha subunit of different species (e.g., sheep, deer, porcine, and human). These peptides share a high degree of homology with Hb 98 C114 and exhibit similar antimicrobial properties. Hb 98 C114 stands out due to its specific sequence and the conditions under which it was isolated and characterized .
Properties
Molecular Formula |
C89H146N22O22 |
---|---|
Molecular Weight |
1876.2 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C89H146N22O22/c1-45(2)29-59(76(119)96-52(15)73(116)106-67(40-112)83(126)102-64(36-55-38-92-43-94-55)80(123)105-66(34-50(11)12)88(131)111-28-22-26-70(111)89(132)133)104-87(130)72(53(16)115)110-86(129)71(51(13)14)109-82(125)63(33-49(9)10)100-78(121)61(31-47(5)6)101-84(127)68(41-113)108-81(124)65(37-56-39-93-44-95-56)103-85(128)69(42-114)107-79(122)62(32-48(7)8)99-77(120)60(30-46(3)4)98-75(118)58(25-20-21-27-90)97-74(117)57(91)35-54-23-18-17-19-24-54/h17-19,23-24,38-39,43-53,57-72,112-115H,20-22,25-37,40-42,90-91H2,1-16H3,(H,92,94)(H,93,95)(H,96,119)(H,97,117)(H,98,118)(H,99,120)(H,100,121)(H,101,127)(H,102,126)(H,103,128)(H,104,130)(H,105,123)(H,106,116)(H,107,122)(H,108,124)(H,109,125)(H,110,129)(H,132,133)/t52-,53+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-/m0/s1 |
InChI Key |
NMYUQNXYDXJADW-DVWMBJECSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=CC=C4)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.